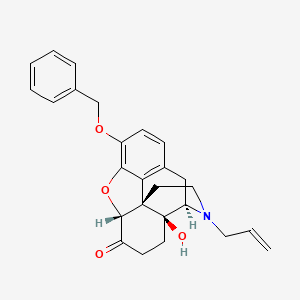
3-Benzyloxy Naloxone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyloxy Naloxone: is a semi-synthetic opioid derivative that combines the structural features of naloxone and a benzyloxy group Naloxone is well-known for its role as an opioid receptor antagonist, primarily used to counteract the effects of opioid overdose
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy Naloxone typically involves the introduction of a benzyloxy group to the naloxone molecule. This can be achieved through a series of organic reactions, including:
Benzylation: The naloxone molecule undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The benzyloxy group can be introduced through oxidation reactions involving reagents like potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:
Batch Reactors: Utilizing batch reactors for controlled benzylation and oxidation reactions.
Continuous Flow Reactors: Implementing continuous flow reactors for improved reaction control and scalability.
Purification Systems: Employing advanced purification systems like high-performance liquid chromatography (HPLC) for large-scale purification.
化学反応の分析
Types of Reactions:
Oxidation: 3-Benzyloxy Naloxone can undergo oxidation reactions, converting the benzyloxy group to a benzoic acid derivative.
Reduction: Reduction reactions can convert the benzyloxy group back to a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and other alkoxides.
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Various substituted naloxone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Benzyloxy Naloxone is used as a reference compound in analytical chemistry for studying the behavior of opioid derivatives. It serves as a model compound for developing new synthetic routes and understanding reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of opioid receptors with modified naloxone derivatives. It helps in understanding the binding affinity and selectivity of opioid receptor antagonists.
Medicine: this compound has potential applications in medicine as an opioid receptor antagonist with modified properties. It is investigated for its efficacy in reversing opioid overdose and its potential use in pain management.
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid receptor antagonists with improved pharmacokinetic properties. It serves as a lead compound for designing novel drugs.
作用機序
3-Benzyloxy Naloxone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. It acts as a competitive antagonist, displacing opioid agonists from the receptor and preventing their effects. The benzyloxy group may enhance its binding affinity and selectivity, leading to improved efficacy in reversing opioid overdose.
類似化合物との比較
Naloxone: The parent compound, widely used as an opioid receptor antagonist.
Naltrexone: Another opioid receptor antagonist with a longer duration of action.
Methylnaltrexone: A peripherally acting opioid receptor antagonist used to treat opioid-induced constipation.
Uniqueness: 3-Benzyloxy Naloxone is unique due to the presence of the benzyloxy group, which modifies its chemical properties and potential applications. This structural modification may enhance its binding affinity and selectivity for opioid receptors, making it a valuable compound for research and therapeutic use.
特性
分子式 |
C26H27NO4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-phenylmethoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C26H27NO4/c1-2-13-27-14-12-25-22-18-8-9-20(30-16-17-6-4-3-5-7-17)23(22)31-24(25)19(28)10-11-26(25,29)21(27)15-18/h2-9,21,24,29H,1,10-16H2/t21-,24+,25+,26-/m1/s1 |
InChIキー |
JGHMMJQNFCDNJN-CBRSEMLDSA-N |
異性体SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC6=CC=CC=C6)O4)O |
正規SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC6=CC=CC=C6)O4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




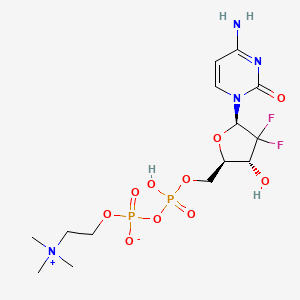

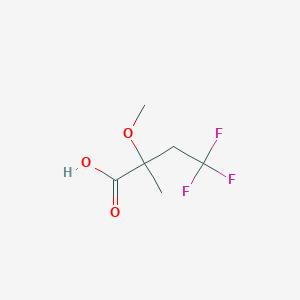
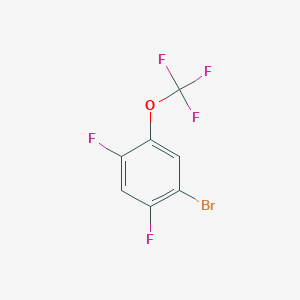
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)

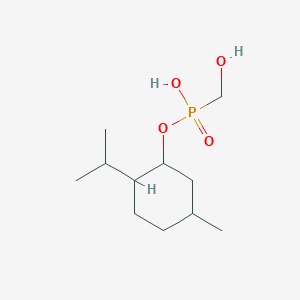
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
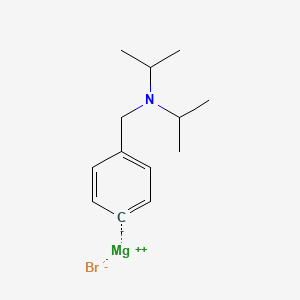
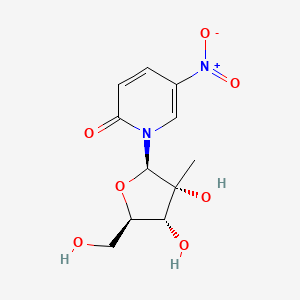
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
